molecular formula C18H20O3 B8284263 Nurr1 agonist 7

Nurr1 agonist 7

Cat. No.: B8284263
M. Wt: 284.3 g/mol
InChI Key: MJXOQKCMOQCDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nurr1 agonist 7 is an organic compound that belongs to the class of benzoic acids It is characterized by a benzoic acid core substituted with a 4-t-butylbenzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nurr1 agonist 7 typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 4-t-butylbenzyl alcohol.

    Esterification: The benzoic acid is esterified with 4-t-butylbenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nurr1 agonist 7 can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Alcohols or alkanes derived from the reduction of the benzylic position.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Nurr1 agonist 7 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Nurr1 agonist 7 involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: Similar in structure but lacks the benzyloxy group.

    Benzoic acid: The parent compound without any substituents.

    4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a benzyloxy group.

Uniqueness

Nurr1 agonist 7 is unique due to the presence of both the t-butyl and benzyloxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]benzoic acid

InChI

InChI=1S/C18H20O3/c1-18(2,3)15-9-7-13(8-10-15)12-21-16-6-4-5-14(11-16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

MJXOQKCMOQCDCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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